Home > Products > Screening Compounds P145352 > N-tert-Butoxycarbonyl Desmethyl Levofloxacin
N-tert-Butoxycarbonyl Desmethyl Levofloxacin - 1330277-19-4

N-tert-Butoxycarbonyl Desmethyl Levofloxacin

Catalog Number: EVT-1467310
CAS Number: 1330277-19-4
Molecular Formula: C22H26FN3O6
Molecular Weight: 447.463
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-tert-Butoxycarbonyl Desmethyl Levofloxacin is a derivative of levofloxacin, a widely used antibiotic belonging to the fluoroquinolone class. This compound is characterized by the presence of a tert-butoxycarbonyl group, which enhances its stability and solubility, potentially improving its pharmacological properties. Levofloxacin itself is effective against a range of bacterial infections, and modifications like the introduction of the tert-butoxycarbonyl group aim to optimize its therapeutic efficacy.

Source

The compound can be synthesized from N-desmethyl levofloxacin, which serves as a precursor. Various studies have outlined synthetic routes for creating this derivative, often employing nucleophilic substitution reactions involving different reagents and solvents to achieve the desired chemical structure .

Classification

N-tert-Butoxycarbonyl Desmethyl Levofloxacin falls under the category of synthetic organic compounds, specifically classified as an antibiotic. Its classification as a fluoroquinolone derivative places it within a group known for their broad-spectrum antibacterial activity.

Synthesis Analysis

Methods

The synthesis of N-tert-Butoxycarbonyl Desmethyl Levofloxacin typically involves several key steps:

  1. Starting Materials: The synthesis begins with N-desmethyl levofloxacin as the primary starting material.
  2. Reagents: Common reagents include tert-butoxycarbonyl chloride and bases such as sodium bicarbonate in a suitable solvent like dimethylformamide.
  3. Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures for several hours, allowing for adequate interaction between the reactants.

Technical Details

The general procedure involves dissolving N-desmethyl levofloxacin in a solvent, adding the tert-butoxycarbonyl chloride, and stirring the mixture until complete conversion is achieved, as monitored by thin-layer chromatography. After completion, the product is precipitated out by adding water, filtered, and purified through crystallization techniques .

Molecular Structure Analysis

Structure

The molecular formula for N-tert-Butoxycarbonyl Desmethyl Levofloxacin is C22H26FN3O6C_{22}H_{26}F_{N3}O_{6}, with a molecular weight of 447.46 g/mol. The structure features a fluoroquinolone backbone with a tert-butoxycarbonyl group attached to the nitrogen atom.

Data

Key structural data includes:

  • Molecular Weight: 447.46 g/mol
  • Functional Groups: Fluoro group, carboxylic acid group, piperazine ring.
  • Chemical Structure Representation: The compound's structure can be represented using various chemical drawing software or databases that depict its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

N-tert-Butoxycarbonyl Desmethyl Levofloxacin can undergo various chemical reactions typical of fluoroquinolones:

  1. Hydrolysis: Under acidic or basic conditions, the tert-butoxycarbonyl group can be removed, regenerating N-desmethyl levofloxacin.
  2. Nucleophilic Substitution: The presence of reactive sites on the molecule allows for further derivatization through nucleophilic attacks.

Technical Details

The stability of N-tert-Butoxycarbonyl Desmethyl Levofloxacin in different pH environments has been studied to understand its potential reactivity and degradation pathways .

Mechanism of Action

Process

N-tert-Butoxycarbonyl Desmethyl Levofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This mechanism leads to interference with bacterial cell division and ultimately results in cell death.

Data

Research indicates that derivatives like N-tert-Butoxycarbonyl Desmethyl Levofloxacin maintain similar mechanisms to levofloxacin while potentially exhibiting enhanced activity against resistant bacterial strains due to their modified structures .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Melting Point: Specific melting points may vary based on purity but are generally higher than that of unmodified levofloxacin due to increased stability from the tert-butoxycarbonyl group.

Chemical Properties

  • Solubility: Exhibits improved solubility in organic solvents compared to its parent compound.
  • Stability: Enhanced stability under physiological conditions due to the protective tert-butoxycarbonyl group.

Relevant analyses such as differential scanning calorimetry (DSC) have shown that this compound has distinct thermal properties compared to its precursors .

Applications

Scientific Uses

N-tert-Butoxycarbonyl Desmethyl Levofloxacin is primarily used in research settings focused on developing new antibiotics with improved efficacy against resistant bacterial strains. Its synthesis and characterization contribute to understanding structure-activity relationships in fluoroquinolone derivatives.

Additionally, this compound may serve as an intermediate in synthesizing other more complex pharmaceutical agents or as a reference standard in analytical chemistry for quality control purposes .

Introduction to N-tert-Butoxycarbonyl Desmethyl Levofloxacin

Chemical Identity and Structural Taxonomy

N-tert-Butoxycarbonyl Desmethyl Levofloxacin (CAS No. 1330277-19-4) is a chemically modified derivative of the fluoroquinolone antibiotic levofloxacin. Its IUPAC name is (2S)-7-fluoro-2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid, reflecting its complex polycyclic architecture [1] [9]. The compound incorporates a tert-butoxycarbonyl (Boc) group at the N-4 position of the piperazine ring, which replaces the methyl group found in the parent levofloxacin structure (C₁₈H₂₀FN₃O₄) and alters its physicochemical properties [5] [7]. This Boc modification increases the molecular weight to 447.46 g/mol and introduces steric hindrance that influences reactivity and solubility [1] [9].

  • Structural Significance: The Boc group serves as a protective moiety for the secondary amine during synthetic processes, enabling selective reactions at other functional groups (e.g., carboxylic acid) in levofloxacin analog synthesis [1] [8]. The S-configured chiral center at C2 is retained from levofloxacin, preserving stereospecific interactions with biological targets [7] [10].

Table 1: Core Chemical Identifiers

PropertyValue
CAS Registry Number1330277-19-4
Molecular FormulaC₂₂H₂₆FN₃O₆
IUPAC Name(2S)-7-fluoro-2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
SynonymsN-Boc Desmethyl Levofloxacin; Levofloxacin N-Boc Impurity
Parent CompoundLevofloxacin (CAS 100986-85-4)

Role as a Levofloxacin Metabolite and Synthetic Intermediate

N-tert-Butoxycarbonyl Desmethyl Levofloxacin is both a synthetic precursor and a functional analog of the primary levofloxacin metabolite N-Desmethyl Levofloxacin (CAS 117707-40-1). The latter arises from cytochrome P450-mediated N-demethylation of levofloxacin’s piperazinyl moiety in vivo, yielding a secondary amine with the molecular formula C₁₇H₁₈FN₃O₄ [3] [6] [9]. Though microbiologically active, N-Desmethyl Levofloxacin exhibits reduced potency compared to levofloxacin due to decreased DNA gyrase binding affinity [6] [9].

  • Synthetic Utility: The Boc derivative is engineered to overcome challenges in purifying N-Desmethyl Levofloxacin. It acts as a stabilized version for use in:
  • Analytical Reference Standards: Quantification of levofloxacin impurities during pharmaceutical quality control [1].
  • Chemical Synthesis: The Boc group can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid), regenerating the secondary amine of N-Desmethyl Levofloxacin without racemization [9]. This enables controlled synthesis of labeled analogs or conjugates for pharmacokinetic studies [6] [9].

Table 2: Analytical Characterization of N-tert-Butoxycarbonyl Desmethyl Levofloxacin

Analytical MethodKey FeaturesApplication
HPLC-UV/MSResolves from levofloxacin and N-Desmethyl metabolite; [M+H]⁺ m/z 448.2Quantification in impurity profiling [1]
NMR SpectroscopyCharacteristic Boc singlet at δ 1.45 ppm; C2 methyl at δ 1.55 ppm (d)Structural confirmation [9]
Chiral ChromatographyVerifies retention of S-configuration at C2Stereochemical purity assessment [1]

Historical Context in Fluoroquinolone Research

The development of N-tert-Butoxycarbonyl Desmethyl Levofloxacin parallels key milestones in fluoroquinolone evolution. Levofloxacin (approved 1996) emerged as the L-isomer of ofloxacin, offering enhanced gram-positive coverage—particularly against Streptococcus pneumoniae—and became a "respiratory quinolone" [4] [7]. However, metabolic studies soon identified N-desmethylation as a major clearance pathway, accounting for ~5% of levofloxacin’s metabolism and necessitating characterization of its metabolites [7] [9].

  • Impurity Control in Pharma: Regulatory frameworks (ICH Q3A/B) mandate stringent control of degradants and metabolites in APIs. N-Desmethyl Levofloxacin was classified as a significant impurity, but its inherent reactivity complicated isolation. The Boc-protected variant addressed this by providing a chemically stable surrogate for method validation and toxicology studies [1] [9].

  • Fluoroquinolone Optimization: This compound exemplifies strategic molecular protection applied to fluoroquinolone research. Similar Boc modifications have been adopted for synthesizing advanced intermediates in next-generation quinolones (e.g., delafloxacin), enabling targeted modifications to improve potency or reduce adverse effects [4] [7]. Its current use remains focused on analytical applications rather than therapeutic ones, reflecting the industry’s prioritization of impurity management in antibiotic production [1] [8].

Table 3: Role in Levofloxacin Impurity Profiling

Impurity TypeSignificanceControl Threshold
LevofloxacinActive pharmaceutical ingredient (API)Primary compound (100%)
N-Desmethyl LevofloxacinMajor pharmacologically active metabolite≤0.15% (per ICH guidelines)
N-Boc Desmethyl LevofloxacinSynthetic analog of the metabolite; used as reference standardQualified at ≤0.10% [1]

Properties

CAS Number

1330277-19-4

Product Name

N-tert-Butoxycarbonyl Desmethyl Levofloxacin

IUPAC Name

(2S)-7-fluoro-2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C22H26FN3O6

Molecular Weight

447.463

InChI

InChI=1S/C22H26FN3O6/c1-12-11-31-19-16-13(18(27)14(20(28)29)10-26(12)16)9-15(23)17(19)24-5-7-25(8-6-24)21(30)32-22(2,3)4/h9-10,12H,5-8,11H2,1-4H3,(H,28,29)/t12-/m0/s1

InChI Key

LVZKUMZDYCTPGF-LBPRGKRZSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C(=O)OC(C)(C)C)F)C(=O)O

Synonyms

(3S)-N-tert-Butoxycarbonyl-9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; (3S)-10-[4-[(1,1-Dimethylethoxy)carbonyl]-1-piperazinyl]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.